

Functional Differences Between SNX18 and SNX33 in Membrane Remodeling: A Comparative Guide

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Sorting nexins (SNXs) are a large family of proteins characterized by the presence of a Phox (PX) domain, which mediates their interaction with phosphoinositide lipids in cellular membranes. Within this family, SNX18 and SNX33 belong to a subfamily that also includes SNX9, distinguished by a common domain architecture: an N-terminal SH3 domain, a low-complexity region, a PX domain, and a C-terminal Bin/Amphiphysin/Rvs (BAR) domain. This unique combination of domains positions them as crucial regulators of membrane dynamics in various cellular processes. While structurally similar, emerging evidence reveals distinct and sometimes overlapping functions for SNX18 and SNX33 in membrane remodeling events, including endocytosis, autophagy, and mitosis. This guide provides a comprehensive comparison of their functional differences, supported by experimental data, to aid researchers in dissecting their specific roles in cellular trafficking pathways.

Core Functional Comparison

Feature	SNX18	SNX33
Primary Functions	Endocytosis, Autophagosome formation, Mitosis/Cytokinesis	Endocytosis, Mitosis/Cytokinesis
Cellular Localization	Peripheral endosomal structures, Cytoplasm, Recycling endosomes.[1]	Cytoplasm, Midbody region during late cytokinesis.[2]
Key Interacting Proteins	Dynamin, N-WASP, Synaptojanin, AP-1, PACS1, LC3.[1][3]	Dynamin, WASp.[2]
Role in Endocytosis	Involved in both clathrin-mediated and clathrin-independent endocytosis. Can functionally compensate for SNX9 deficiency in transferrin uptake.[4]	Implicated in dynamin-dependent endocytosis, particularly of amyloid precursor protein (APP) and cellular prion protein (PrPc).[2][4]
Role in Autophagy	Positive regulator of autophagosome formation. Interacts with LC3 and is required for the delivery of ATG16L1- and LC3-positive membranes.[1][3]	Role in autophagy is not well-established.
Role in Mitosis	Required for efficient progression through cytokinesis. Depletion leads to a significant increase in multinucleated cells.[2][5]	Required for the completion of mitosis. Depletion leads to a significant increase in multinucleated cells and delays mitotic exit.[2][5]

Quantitative Data Summary

In Vitro Membrane Tubulation

SNX18 and SNX33 both possess membrane tubulation capabilities, a key aspect of their role in membrane remodeling. However, in vitro studies using liposomes have revealed significant differences in the morphology of the tubules they generate.

Protein	Mean Tubule Diameter (nm)	Reference
SNX18	52.5 ± 11.3	[6]
SNX33	21.9 ± 5.7	[6]

These findings suggest that while both proteins can induce membrane curvature, they likely do so through distinct mechanisms or produce tubules with different physiological roles. The larger diameter tubules formed by SNX18 may be suited for different cargo or trafficking pathways compared to the thinner tubules generated by SNX33.

Role in Cytokinesis

Both SNX18 and SNX33 are essential for the successful completion of cell division. Depletion of either protein via siRNA results in cytokinesis failure, leading to the formation of multinucleated cells. Quantitative analysis of this phenotype highlights the critical role of both proteins in this process.

siRNA Target	Percentage of Multinucleate Cells (%)	Reference
Control (Luciferase)	3.4 ± 0.7	[2]
SNX18	20.5 ± 1.7 to 30.4 ± 0.5	[2]
SNX33	17.6 ± 2.3 to 30.5 ± 3.0	[2]

Depletion of either SNX18 or SNX33 leads to a roughly sevenfold increase in multinucleation, indicating their non-redundant and essential roles in the final stages of cell division.[2]

Signaling and Cellular Process Diagrams

Below are diagrams illustrating the known signaling pathways and cellular processes involving SNX18 and SNX33.

Caption: SNX18 signaling pathways in membrane remodeling.

Caption: SNX33 signaling pathways in membrane remodeling.

Detailed Experimental Protocols

In Vitro Liposome Tubulation Assay

This assay is used to assess the ability of purified proteins to remodel artificial lipid membranes into tubules.

Materials:

- Purified recombinant SNX18 or SNX33 protein.
- Lipids (e.g., Folch fraction I from bovine brain or a defined lipid mixture).
- Liposome extrusion system (e.g., mini-extruder with polycarbonate filters).
- Buffer for protein dilution and reaction (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT).
- Carbon-coated copper grids for electron microscopy.
- Uranyl acetate solution (2% w/v) for negative staining.
- Transmission Electron Microscope (TEM).

Procedure:

- Liposome Preparation:
 - Dry the lipids under a stream of nitrogen gas to form a thin film.
 - Hydrate the lipid film in the reaction buffer by vortexing to form multilamellar vesicles.
 - Generate unilamellar liposomes by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
- Tubulation Reaction:

- Incubate the prepared liposomes with the purified SNX protein at a final concentration of approximately 10 μ M in the reaction buffer.
- Allow the reaction to proceed at room temperature for 15-30 minutes.
- Electron Microscopy:
 - Apply a small volume of the reaction mixture to a carbon-coated copper grid.
 - After a brief incubation, blot the excess liquid with filter paper.
 - Negatively stain the sample by applying a drop of 2% uranyl acetate solution.
 - Blot the excess stain and allow the grid to air dry.
 - Visualize the liposomes and any resulting tubules using a TEM.
 - Capture images and measure the diameter of the tubules using appropriate software.

GST Pull-Down Assay for Protein Interaction

This assay is used to identify and confirm direct protein-protein interactions in vitro.

Materials:

- GST-tagged bait protein (e.g., GST-SNX18 or GST-SNX33) purified from E. coli.
- Prey protein (e.g., purified dynamin or a cell lysate containing the prey protein).
- Glutathione-Sepharose beads.
- Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).
- Wash buffer (e.g., binding buffer with increased salt concentration).
- Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM reduced glutathione).
- SDS-PAGE gels and Western blotting reagents.

- Antibodies against the prey protein.

Procedure:

- Immobilization of Bait Protein:
 - Incubate the purified GST-tagged protein with equilibrated Glutathione-Sepharose beads for 1-2 hours at 4°C with gentle rotation.
 - Wash the beads with binding buffer to remove unbound protein.
- Binding of Prey Protein:
 - Add the prey protein (purified or in cell lysate) to the beads with the immobilized bait protein.
 - Incubate for 2-4 hours at 4°C with gentle rotation to allow for interaction.
- Washing:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
- Elution:
 - Add elution buffer to the beads and incubate to release the bait protein and any interacting prey proteins.
 - Collect the eluate by centrifugation.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody specific to the prey protein.

Transferrin Uptake Assay for Endocytosis

This assay measures the rate of clathrin-mediated endocytosis by tracking the internalization of fluorescently labeled transferrin.

Materials:

- Cultured cells (e.g., HeLa or COS-7 cells) grown on coverslips.
- Serum-free cell culture medium.
- Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin).
- Acidic wash buffer (e.g., 0.2 M glycine, 0.5 M NaCl, pH 2.5) to strip surface-bound transferrin.
- Fixative (e.g., 4% paraformaldehyde).
- Fluorescence microscope.

Procedure:

- Serum Starvation:
 - Incubate the cells in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.
- Binding:
 - Chill the cells on ice and incubate with medium containing fluorescently labeled transferrin for 30 minutes at 4°C to allow binding to surface receptors without internalization.
- Internalization:
 - Wash the cells with cold PBS to remove unbound transferrin.
 - Add pre-warmed serum-free medium and incubate the cells at 37°C for various time points (e.g., 0, 5, 10, 15 minutes) to allow endocytosis.
- Surface Stripping and Fixation:

- At each time point, stop internalization by placing the cells on ice.
- Wash the cells with acidic wash buffer to remove any transferrin that has not been internalized.
- Wash with cold PBS and fix the cells with 4% paraformaldehyde.
- Imaging and Quantification:
 - Mount the coverslips and visualize the internalized fluorescent transferrin using a fluorescence microscope.
 - Quantify the fluorescence intensity per cell at each time point using image analysis software to determine the rate of uptake.

Conclusion and Future Directions

SNX18 and SNX33, despite their structural similarities, exhibit distinct functional roles in membrane remodeling. SNX18 has a broader range of known functions, playing a key role in both endocytosis and autophagy. In contrast, the characterized functions of SNX33 are more specifically linked to the endocytosis of particular cargo and the intricate process of cytokinesis. The significant difference in the diameter of the membrane tubules they generate in vitro strongly suggests that they sculpt membranes for different purposes.

While this guide provides a comprehensive overview based on current literature, several questions remain. Direct quantitative comparisons of their efficiency in promoting endocytosis and their specific impact on dynamin's GTPase activity would provide a more granular understanding of their functional divergence. Furthermore, the potential role of SNX33 in autophagy remains an open area for investigation. Future studies employing quantitative proteomics, super-resolution microscopy, and in vitro reconstitution assays will be invaluable in further dissecting the precise molecular mechanisms that underpin the functional differences between these two important regulators of membrane trafficking.

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